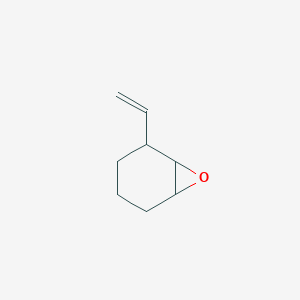
2-Vinylcyclohexene oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Vinylcyclohexene oxide (VCO) is a chemical compound that is widely used in scientific research applications. It is a reactive epoxide that is commonly used as a substrate for enzymes and as a building block for the synthesis of various organic compounds.
科学的研究の応用
2-Vinylcyclohexene oxide is widely used in scientific research applications due to its reactivity and versatility. It is commonly used as a substrate for enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism of xenobiotics in the body. 2-Vinylcyclohexene oxide is also used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.
作用機序
The mechanism of action of 2-Vinylcyclohexene oxide is based on its reactivity as an epoxide. It can react with various biomolecules such as proteins, nucleic acids, and lipids, leading to the formation of covalent adducts. These adducts can alter the structure and function of the biomolecules, leading to various biochemical and physiological effects.
生化学的および生理学的効果
2-Vinylcyclohexene oxide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can induce DNA damage, protein adduct formation, and oxidative stress, leading to cell death and tissue damage. 2-Vinylcyclohexene oxide has also been shown to have estrogenic and antiestrogenic effects, which can affect the reproductive system. However, the exact mechanisms of these effects are still not fully understood.
実験室実験の利点と制限
2-Vinylcyclohexene oxide has several advantages for lab experiments, including its reactivity, versatility, and availability. It can be used as a substrate for enzymes and as a building block for the synthesis of various organic compounds. However, 2-Vinylcyclohexene oxide also has some limitations, including its toxicity and potential side effects. Careful handling and proper safety precautions are necessary when working with 2-Vinylcyclohexene oxide.
将来の方向性
There are several future directions for the research on 2-Vinylcyclohexene oxide. One direction is to further investigate the mechanisms of its biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, the development of new synthetic methods for 2-Vinylcyclohexene oxide and its derivatives can expand its applications in various fields.
合成法
The synthesis of 2-Vinylcyclohexene oxide is typically achieved through the epoxidation of 2-vinylcyclohexene using a peracid such as meta-chloroperbenzoic acid. The reaction proceeds through the formation of an intermediate epoxide that is highly reactive and can be used in various chemical reactions. The yield of 2-Vinylcyclohexene oxide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the concentration of the reagents.
特性
CAS番号 |
123366-20-1 |
|---|---|
製品名 |
2-Vinylcyclohexene oxide |
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
2-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12O/c1-2-6-4-3-5-7-8(6)9-7/h2,6-8H,1,3-5H2 |
InChIキー |
FDWQGNULGGFFDP-UHFFFAOYSA-N |
SMILES |
C=CC1CCCC2C1O2 |
正規SMILES |
C=CC1CCCC2C1O2 |
同義語 |
7-Oxabicyclo[4.1.0]heptane, 2-ethenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



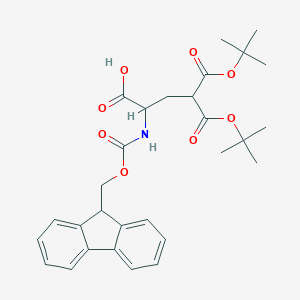
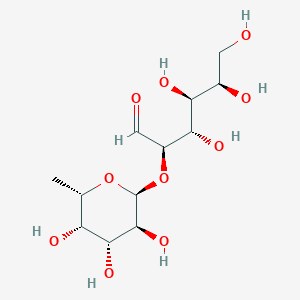
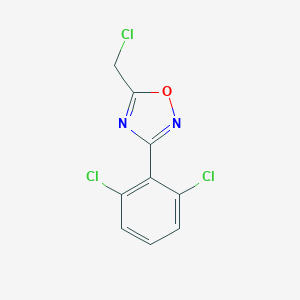
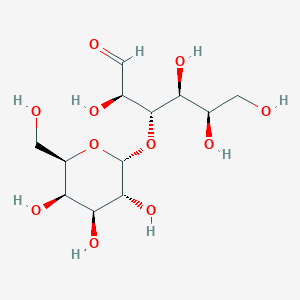
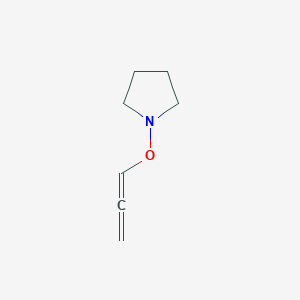
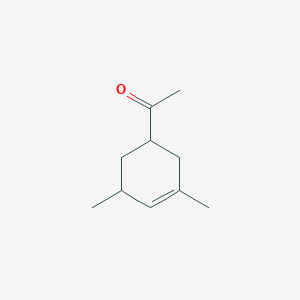
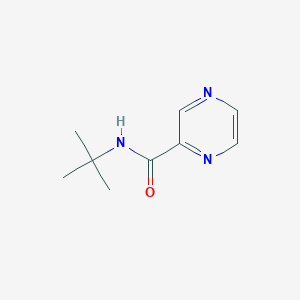
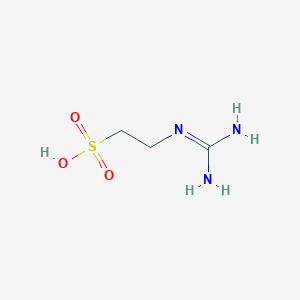
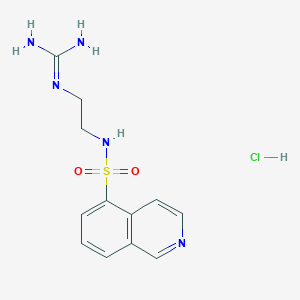
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)
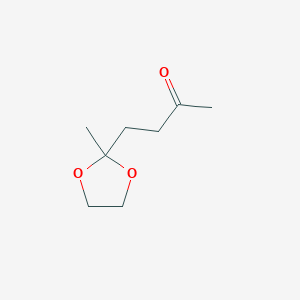

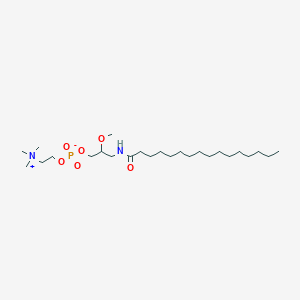
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)